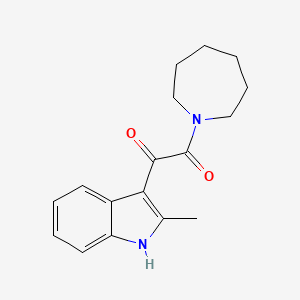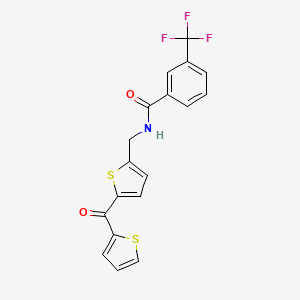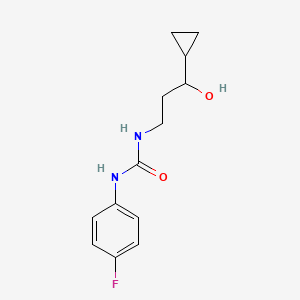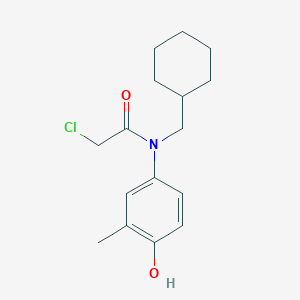
1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on related compounds, such as the study by Aghazadeh et al. (2011), discusses the synthesis and reactivity of similar indole derivatives, highlighting the methodologies for creating complex molecules that could be applied in designing new drugs or materials Masomeh Aghazadeh, M. M. Baradarani, M. Helliwell, J. Joule, 2011.
Pharmacological Potential
The structure is reminiscent of compounds explored for pharmacological properties, such as inhibitors of HIV-1 attachment. Wang et al. (2009) describe the optimization of azaindole derivatives leading to compounds with improved antiviral activities, suggesting that modifications of the indole moiety, similar to the one in the compound of interest, could yield potent antiviral agents Tao Wang, Z. Yin, Z. Zhang, et al., 2009.
Anticancer Activity
Jiang et al. (2016) synthesized derivatives of a similar structure, evaluating their anticancer activity. This study demonstrates the potential of indole derivatives in developing new anticancer agents, suggesting possible research avenues for the compound Jun Jiang, Feng Xu, Han-gui Wu, 2016.
Material Science Applications
Related compounds have been studied for their optical and photochromic properties. For instance, Makarova et al. (2011) explored hetarylethenes for their photochromic properties in solution, indicating the potential use of such compounds in developing new materials with specific light-responsive characteristics N. Makarova, P. V. Levchenko, V. Tkachev, et al., 2011.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(13-8-4-5-9-14(13)18-12)16(20)17(21)19-10-6-2-3-7-11-19/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGAQXLFLJTLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)
![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)




![1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2397676.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2397678.png)